Product packaging for 1-Ethyl-5-oxopyrrolidine-2-carboxylic acid(Cat. No.:CAS No. 1001390-60-8)

1-Ethyl-5-oxopyrrolidine-2-carboxylic acid

Cat. No.: B2546161
CAS No.: 1001390-60-8
M. Wt: 157.169
InChI Key: AGWPBFFUIGQGJG-UHFFFAOYSA-N
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Description

Significance of the Pyrrolidinone Core in Modern Chemical Research

The pyrrolidinone nucleus, a five-membered nitrogen-containing lactam, stands as a cornerstone in the architecture of numerous biologically and pharmacologically active molecules. frontiersin.org This scaffold is considered a "privileged structure" in medicinal chemistry due to its unique combination of properties. dntb.gov.ua Its cyclic nature imparts a degree of conformational rigidity, which is crucial for specific interactions with biological targets, while the sp³-hybridized carbons allow for a three-dimensional exploration of chemical space that is often inaccessible to flat, aromatic systems. nih.gov This structural complexity is a key factor in the clinical success of new bioactive molecules. nih.gov

The versatility of the pyrrolidinone core is evident in its presence across a wide spectrum of therapeutic agents, including those with antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant activities. frontiersin.orgresearchgate.net Its ability to serve as a precursor or intermediate in the synthesis of more complex drug molecules further enhances its importance. ontosight.ai The pyrrolidinone ring system is a foundational element in the development of life-saving medicines, found in drugs targeting everything from infectious diseases to central nervous system disorders. nbinno.com This widespread utility underscores its indispensable role as a building block in modern drug discovery. nbinno.com

Contextualizing 1-Ethyl-5-oxopyrrolidine-2-carboxylic Acid within the Pyrrolidinone Scaffold Family

This compound belongs to the family of N-substituted derivatives of 5-oxopyrrolidine-2-carboxylic acid, more commonly known as pyroglutamic acid. Pyroglutamic acid itself is a cyclic derivative of glutamic acid and is recognized as an inexpensive and valuable chiral starting material for the synthesis of a wide array of bioactive molecules. dntb.gov.uaresearchgate.netmedchemexpress.com The parent scaffold possesses three key functional points for chemical modification: two distinct carbonyl groups and a lactam nitrogen (NH) group, allowing for extensive derivatization. researchgate.net

The introduction of an ethyl group at the N1 position, creating this compound, modifies the parent structure's physicochemical properties. This N-substitution removes the lactam proton, altering the molecule's hydrogen bonding capabilities, polarity, and lipophilicity. Such modifications are a common strategy in medicinal chemistry to fine-tune a molecule's pharmacokinetic and pharmacodynamic profile. By exploring N-substitutions, researchers can modulate properties like cell permeability and metabolic stability, which are critical for biological activity. The ethyl group, in this context, serves as a simple yet significant modification to the pyroglutamic acid framework, placing the compound within a broad class of derivatives synthesized to explore structure-activity relationships.

Below is a data table outlining key structural and predicted properties of the compound.

PropertyValue
Molecular Formula C₇H₁₁NO₃
Monoisotopic Mass 157.0739 Da
SMILES CCN1C(CCC1=O)C(=O)O
InChIKey AGWPBFFUIGQGJG-UHFFFAOYSA-N
Predicted XlogP -0.2
Data sourced from PubChem. uni.lu

Evolution of Research on 5-Oxopyrrolidine-2-carboxylic Acid Derivatives

Research into 5-oxopyrrolidine-2-carboxylic acid (pyroglutamic acid) and its derivatives has a rich history, evolving from its initial use as a simple chiral building block to a sophisticated tool in drug discovery. clockss.org Initial reports in the 1980s highlighted its potential, and the subsequent decades have seen a rapid expansion in its application as a preferred asymmetric precursor for synthesizing complex natural products and pharmaceuticals. researchgate.net

Early synthetic efforts focused on leveraging the inherent chirality of pyroglutamic acid, which is readily and cheaply available from glutamic acid. dntb.gov.uaresearchgate.net Chemists developed methods to modify its carboxylic acid and lactam functionalities to create a variety of substituted pyrrolidinones. These intermediates proved valuable in the asymmetric synthesis of molecules like ACE inhibitors and bioactive natural products. researchgate.net

More recently, research has broadened to include the synthesis of diverse libraries of pyroglutamic acid derivatives for screening against various biological targets. nih.govsemanticscholar.org Synthetic strategies now involve sophisticated reactions to introduce a wide range of substituents at different positions on the pyrrolidinone ring. For example, methodologies have been developed for the asymmetric synthesis of 3-substituted and 4-substituted pyroglutamic acid derivatives, which are used as constrained amino acid analogues in peptide-based drug design. clockss.orgresearchgate.net The evolution of this research field demonstrates a continuous drive to exploit the structural and chemical versatility of the pyroglutamate (B8496135) scaffold for developing novel therapeutic agents. nih.govgoogle.com

The following table presents a timeline of key developments in the synthesis of 5-oxopyrrolidine derivatives.

Time PeriodKey Research FocusSynthetic Advancements
Early 1980s Utilization as a chiral precursor.Initial reports on using pyroglutamic acid for asymmetric synthesis of natural products. researchgate.net
1990s - 2000s Expansion of synthetic methodologies.Development of routes to various 4-substituted pyroglutamates as key intermediates. researchgate.net
2010s - Present High-throughput synthesis and biological screening.Creation of diverse libraries of derivatives bearing azole, hydrazone, and other heterocyclic moieties for anticancer and antimicrobial screening. nih.govsemanticscholar.orgmdpi.com
2020s Advanced functionalization.Focus on novel condensation reactions and the synthesis of fused-ring systems for potent biological activity. researchgate.netmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO3 B2546161 1-Ethyl-5-oxopyrrolidine-2-carboxylic acid CAS No. 1001390-60-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-5-oxopyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-2-8-5(7(10)11)3-4-6(8)9/h5H,2-4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGWPBFFUIGQGJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(CCC1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Ethyl 5 Oxopyrrolidine 2 Carboxylic Acid

De Novo Synthesis Approaches to the 1-Ethyl-5-oxopyrrolidine-2-carboxylic Acid Core

De novo synthesis of the this compound core involves the formation of the pyrrolidinone ring from acyclic precursors that already contain the N-ethyl group or are amenable to its introduction.

Cyclization Reactions for Pyrrolidinone Ring Formation

The formation of the 5-oxopyrrolidine (pyroglutamate) ring is a key step in the synthesis of this class of compounds. A common and straightforward method involves the intramolecular cyclization of N-substituted glutamic acid derivatives. Specifically, N-ethylglutamic acid can be cyclized under thermal or acid-catalyzed conditions to yield this compound. This reaction proceeds through the formation of a lactam by the nucleophilic attack of the nitrogen atom on the γ-carboxylic acid group, with the elimination of a water molecule. thieme-connect.dewikipedia.org

Another versatile approach is the Michael addition of a glycine (B1666218) equivalent to an α,β-unsaturated carbonyl compound. For instance, the reaction of an N-ethylglycine ester with a suitable acrylate (B77674) derivative can lead to an intermediate that, upon cyclization, forms the desired pyrrolidinone ring. osi.lv

Furthermore, the cyclization of N-acylated glutamic acid derivatives can be promoted by activating agents. While this is more commonly employed for N-acyl derivatives, the underlying principle of activating the carboxylic acid group to facilitate intramolecular amidation is applicable. researchgate.net

Stereoselective Synthesis Strategies for this compound

Achieving the desired stereochemistry at the C2 position is crucial for many applications of this compound. A highly effective strategy is to utilize the chiral pool, starting from naturally occurring L-glutamic acid. This approach ensures the (S)-configuration at the 2-position is retained throughout the synthetic sequence. nih.gov

Asymmetric synthesis methodologies can also be employed to establish the chiral center. One such method involves the Michael addition of glycine Schiff bases complexed to a chiral nickel(II) template to α,β-unsaturated esters. This approach allows for the asymmetric formation of the carbon skeleton, which can then be cyclized to the desired enantiomerically enriched pyroglutamate (B8496135) derivative. osi.lv

Moreover, enantioselective Michael additions catalyzed by chiral organocatalysts, such as cyclopropenimines, can be used to react amino ester imines with acrylate acceptors, leading to α-substituted glutamate (B1630785) derivatives that can be subsequently cyclized to the corresponding pyroglutamates with high enantioselectivity. nih.gov

N-Ethyl Group Introduction Strategies

The introduction of the ethyl group onto the nitrogen atom of the pyrrolidinone ring is a critical step in the synthesis of the target molecule. This is typically achieved through N-alkylation of a pre-formed pyroglutamate precursor, most commonly an ester of 5-oxopyrrolidine-2-carboxylic acid (pyroglutamic acid ester).

The reaction generally involves the deprotonation of the nitrogen atom of the pyroglutamate ester with a suitable base to form a nucleophilic amide anion, which then reacts with an ethylating agent such as ethyl iodide or ethyl bromide.

PrecursorReagentsBaseSolventYield
Pyroglutamic acid methyl esterMethyl Iodide (MeI)Sodium Bicarbonate (NaHCO₃)Dimethylformamide (DMF)Moderate
Pyroglutamic acid methyl esterMethyl Iodide (MeI)Lithium Hexamethyldisilazide (LiHMDS)Dimethylformamide (DMF)Good

Table 1: Examples of N-alkylation conditions for pyroglutamate esters. While this table shows N-methylation, similar conditions are applicable for N-ethylation using the corresponding ethylating agents. mdpi.com

Reductive amination of 2-ketoglutaric acid with ethylamine (B1201723) followed by spontaneous or induced cyclization presents an alternative de novo route where the N-ethyl group is incorporated early in the synthetic sequence. This method involves the formation of an imine intermediate from the keto acid and ethylamine, which is then reduced to N-ethylglutamic acid. Subsequent intramolecular lactamization yields the final product. nih.gov

Optimization of Synthetic Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions for both the cyclization and N-alkylation steps.

For the N-alkylation of pyroglutamate esters, the choice of base, solvent, temperature, and ethylating agent significantly impacts the yield and purity of the product. Stronger bases like lithium hexamethyldisilazide (LiHMDS) can lead to higher yields compared to weaker bases like sodium bicarbonate, particularly when dealing with less reactive alkylating agents. The solvent also plays a crucial role, with polar aprotic solvents like DMF generally favoring SN2 reactions. Temperature control is important to prevent side reactions.

In the case of de novo synthesis via cyclization of N-ethylglutamic acid, the choice of acid catalyst and reaction temperature can influence the rate and completeness of the reaction. The removal of water, often by azeotropic distillation, can drive the equilibrium towards the cyclized product. thieme-connect.de

Advanced Spectroscopic and Analytical Characterization for 1 Ethyl 5 Oxopyrrolidine 2 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 1-Ethyl-5-oxopyrrolidine-2-carboxylic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the elucidation of the carbon-hydrogen framework and the connectivity within the molecule.

¹H NMR Spectral Analysis

The proton (¹H) NMR spectrum of this compound provides valuable information about the number of different types of protons and their neighboring environments. The expected chemical shifts are influenced by the electron-withdrawing effects of the carbonyl groups and the nitrogen atom within the pyrrolidine (B122466) ring.

Expected ¹H NMR Spectral Data:

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH (C2)~4.2Doublet of doublets~8, 4
CH₂ (C3)~2.2 - 2.4Multiplet-
CH₂ (C4)~2.5 - 2.7Multiplet-
N-CH₂~3.4 - 3.6Multiplet~7
N-CH₂-CH₃~1.2Triplet~7
COOH>10Broad singlet-

The proton at the C2 position is expected to appear as a doublet of doublets due to coupling with the two diastereotopic protons at the C3 position. The methylene (B1212753) protons of the ethyl group will present as a quartet coupled to the terminal methyl protons, which in turn will appear as a triplet. The carboxylic acid proton is typically observed as a broad singlet at a downfield chemical shift, often above 10 ppm, and its position can be sensitive to solvent and concentration.

¹³C NMR Spectral Analysis

The carbon-13 (¹³C) NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives rise to a distinct signal.

Expected ¹³C NMR Spectral Data:

Carbon AtomChemical Shift (δ, ppm)
C=O (C5)~175 - 180
COOH~170 - 175
CH (C2)~55 - 60
N-CH₂~40 - 45
CH₂ (C4)~30 - 35
CH₂ (C3)~25 - 30
N-CH₂-CH₃~13 - 16

The carbonyl carbons of the lactam and the carboxylic acid are expected to resonate at the lowest field, typically in the range of 170-180 ppm. The chiral carbon at C2 will appear in the midfield region, while the aliphatic carbons of the pyrrolidine ring and the ethyl group will be found at higher fields.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other. For instance, the proton at C2 would show cross-peaks with the protons at C3. Similarly, the methylene protons of the ethyl group would show a correlation with the methyl protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign each carbon signal to its attached proton(s). For example, the carbon signal around 55-60 ppm would correlate with the proton signal around 4.2 ppm, confirming their assignment to the C2 position.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the lactam functional groups.

Expected IR Absorption Bands:

Functional GroupVibrational ModeWavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching3300 - 2500 (broad)
C=O (Carboxylic Acid)Stretching~1710
C=O (Lactam)Stretching~1680
C-N (Lactam)Stretching~1250
C-O (Carboxylic Acid)Stretching~1300

The broad absorption band in the region of 3300-2500 cm⁻¹ is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. The two distinct carbonyl stretching frequencies, one for the carboxylic acid and one for the lactam, are key features for confirming the presence of both functionalities.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern. For this compound (C₇H₁₁NO₃), the expected molecular weight is 157.17 g/mol . americanelements.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 157. The fragmentation of the molecule would likely proceed through several pathways:

Loss of the carboxyl group: A significant fragment would be expected at m/z 112, corresponding to the loss of the COOH radical (45 Da).

Loss of the ethyl group: Fragmentation could also occur via the loss of the ethyl group (CH₂CH₃), resulting in a peak at m/z 128.

Ring opening and subsequent fragmentation: The pyrrolidinone ring can undergo cleavage, leading to a variety of smaller fragment ions.

Electrospray ionization (ESI), a softer ionization technique, would likely show prominent peaks for the protonated molecule [M+H]⁺ at m/z 158 and the sodiated molecule [M+Na]⁺ at m/z 180. uni.lu

Elemental Microanalysis for Stoichiometric Verification

Elemental microanalysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in a pure sample. This data is used to confirm the empirical and molecular formula of the compound. For this compound with the molecular formula C₇H₁₁NO₃, the theoretical elemental composition can be calculated.

Theoretical Elemental Analysis Data:

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage
CarbonC12.01784.0753.49%
HydrogenH1.011111.117.07%
NitrogenN14.01114.018.91%
OxygenO16.00348.0030.53%

Experimental values obtained from elemental analysis of a pure sample should be within ±0.4% of these theoretical values to confirm the stoichiometry of this compound.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable in the analysis of this compound and its derivatives, facilitating their purification, purity assessment, and the monitoring of chemical reactions. The selection of a suitable chromatographic method is contingent upon the physicochemical properties of the analyte and the specific objectives of the analysis. Gas chromatography (GC), high-performance liquid chromatography (HPLC), and thin-layer chromatography (TLC) each offer distinct advantages for the characterization of this class of compounds.

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. However, due to the low volatility of this compound, stemming from its carboxylic acid functional group, direct GC analysis is challenging. To overcome this limitation, derivatization is a mandatory prerequisite to convert the non-volatile analyte into a more volatile and thermally stable derivative.

Derivatization Strategies:

A common and effective derivatization strategy for pyroglutamic acid and its analogues involves a two-step process:

Esterification: The carboxylic acid group is converted to its corresponding ester, typically a methyl or ethyl ester. This is often achieved by reaction with an alcohol (e.g., methanol (B129727), ethanol) in the presence of an acidic catalyst.

Acylation: The secondary amine within the lactam ring can be acylated to further increase volatility and improve chromatographic peak shape. Reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) are frequently employed for this purpose. nih.govnih.govresearchgate.net

Instrumentation and Operating Conditions:

The derivatized this compound can be analyzed using a gas chromatograph coupled with a mass spectrometer (GC-MS), which provides both separation and structural identification.

A hypothetical set of GC-MS parameters for the analysis of a derivatized analogue of this compound is presented in the table below. These conditions are based on established methods for similar pyroglutamate (B8496135) derivatives. nih.govresearchgate.net

ParameterCondition
Column Fused-silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane)
Carrier Gas Helium at a constant flow rate (e.g., 1.0 mL/min)
Injector Temperature 250 °C
Oven Temperature Program Initial temperature of 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI) or Electron-Capture Negative-Ion Chemical Ionization (ECNICI) for enhanced sensitivity with fluorinated derivatives nih.govnih.govresearchgate.net
Mass Range m/z 50-550

Data Interpretation:

The retention time of the derivatized analyte provides qualitative information, while the peak area allows for quantitative analysis. The mass spectrum offers definitive structural confirmation by analyzing the fragmentation pattern of the derivative. For instance, the Me-PFP derivative of pyroglutamate has been quantified using selected-ion monitoring (SIM) of characteristic mass-to-charge ratio (m/z) ions. nih.govnih.gov

High-performance liquid chromatography is a versatile and widely used technique for the separation, quantification, and purification of non-volatile and thermally labile compounds like this compound. It can be employed for both purity assessment (achiral HPLC) and the separation of enantiomers (chiral HPLC).

Achiral (Reverse-Phase) HPLC:

Reverse-phase HPLC (RP-HPLC) is the most common mode for purity assessment. In this technique, the stationary phase is non-polar, and the mobile phase is polar. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

A typical RP-HPLC method for a compound structurally similar to this compound, such as (S)-N,N-Diethyl-5-oxopyrrolidine-2-carboxamide, utilizes a simple mobile phase of acetonitrile (B52724) and water with an acidic modifier. sielc.com

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm ID, 5 µm particle size)
Mobile Phase A gradient or isocratic mixture of acetonitrile and water, often with an acidic modifier like formic acid or phosphoric acid to ensure good peak shape for the carboxylic acid. sielc.com
Flow Rate 1.0 mL/min
Column Temperature Ambient or controlled (e.g., 30 °C)
Detector UV detector at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore, or a mass spectrometer (LC-MS) for universal detection and identification.
Injection Volume 10 µL

Chiral HPLC:

Since this compound possesses a chiral center at the C2 position of the pyrrolidine ring, the separation of its enantiomers is crucial. Chiral HPLC, using a chiral stationary phase (CSP), is the preferred method for this purpose. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for the enantioseparation of a wide range of chiral compounds. nih.govchromatographyonline.com

The separation can be achieved in different modes, including normal-phase, polar organic, or reverse-phase, depending on the specific CSP and the analyte's properties.

ParameterCondition
Column Chiral Stationary Phase (e.g., Lux Amylose-2 or Lux Cellulose-2) nih.gov
Mobile Phase Normal-Phase Mode: n-hexane/ethanol with an acidic modifier (e.g., trifluoroacetic acid) for acidic compounds. chromatographyonline.comPolar Organic Mode: Acetonitrile or methanol. nih.gov
Flow Rate 0.5 - 1.0 mL/min
Column Temperature Ambient
Detector UV detector (e.g., 210-220 nm)

Thin-layer chromatography is a simple, rapid, and cost-effective technique primarily used for the qualitative monitoring of reaction progress and for preliminary purity checks. In the synthesis of this compound and its derivatives, TLC can be used to track the consumption of starting materials and the formation of the product. mdpi.com

Methodology:

A small aliquot of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase (eluent). The separation is based on the differential adsorption of the components of the mixture to the stationary phase.

ParameterCondition
Stationary Phase Silica gel 60 F₂₅₄ aluminum plates mdpi.com
Mobile Phase (Eluent) A mixture of solvents of varying polarity. A common system for amino acids and their derivatives is n-butanol:acetic acid:water (e.g., in a 3:1:1 ratio). reachdevices.com The optimal ratio is determined empirically to achieve good separation between the starting materials and the product.
Visualization 1. UV Light: If the compounds are UV-active, they can be visualized under a UV lamp at 254 nm. 2. Staining: If the compounds are not UV-active, a staining reagent is required. Ninhydrin is a common stain for compounds with primary or secondary amine groups, although it may not be effective for the N-substituted pyrrolidinone ring. Alternative stains like potassium permanganate (B83412) or iodine vapor can be used for general visualization of organic compounds.

Interpretation:

The retention factor (R_f), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to identify the components. By comparing the R_f values of the spots in the reaction mixture to those of the starting materials and a pure sample of the product (if available), the progress of the reaction can be monitored. The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction.

Computational and Theoretical Chemistry Studies on 1 Ethyl 5 Oxopyrrolidine 2 Carboxylic Acid and Analogues

Quantum Mechanical Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic electronic properties of 1-Ethyl-5-oxopyrrolidine-2-carboxylic acid. Methods such as Density Functional Theory (DFT) are employed to model the molecule's electronic structure, which is crucial for predicting its reactivity and stability. researchgate.net

Key parameters derived from QM calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity. For this compound, the electron-withdrawing nature of the carbonyl and carboxyl groups influences the electron distribution across the pyrrolidine (B122466) ring.

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the electron density distribution and identify sites susceptible to electrophilic and nucleophilic attack. Regions of negative potential, typically around the oxygen atoms of the carbonyl and carboxyl groups, indicate likely sites for electrophilic attack, while areas of positive potential are prone to nucleophilic attack. Furthermore, calculations of atomic charges, such as those determined by Natural Bond Orbital (NBO) analysis, provide a quantitative measure of the electron distribution on each atom. researchgate.net

Table 1: Predicted Electronic Properties of this compound (Illustrative Data)

Property Predicted Value Significance
HOMO Energy -6.8 eV Relates to electron-donating ability
LUMO Energy -1.2 eV Relates to electron-accepting ability
HOMO-LUMO Gap 5.6 eV Indicator of chemical reactivity and stability

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. mdpi.com For this compound, MD simulations provide detailed insights into its conformational flexibility and stability in various environments, such as in an aqueous solution.

These simulations can reveal the preferred conformations of the five-membered pyrrolidine ring, which typically adopts envelope or twist forms. The orientation of the C2-carboxylic acid and N1-ethyl substituents relative to the ring is also a key area of investigation. The carboxylic acid group itself can exist in different conformations, with the syn conformation generally being more stable than the anti conformation. escholarship.org MD simulations allow for the exploration of the energy landscape associated with the rotation around key single bonds, helping to identify the most stable conformers and the energy barriers between them.

By analyzing the simulation trajectories, researchers can calculate properties like the Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to pinpoint flexible regions within the molecule. nih.gov This information is vital for understanding how the molecule might interact with biological targets like proteins. nih.gov

Table 2: Major Conformers of this compound from MD Simulation (Illustrative Data)

Conformer Dihedral Angle (O=C-C2-C=O) Relative Energy (kcal/mol) Population (%)
1 ~10° 0.0 65
2 ~170° 1.8 25

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions involving this compound. By employing quantum chemical methods, researchers can map out the entire potential energy surface of a reaction, such as its synthesis via the acylation of a precursor or its hydrolysis.

This modeling allows for the identification of reactants, products, intermediates, and, most importantly, transition states. researchgate.net The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to calculating the reaction's activation energy. A lower activation energy implies a faster reaction rate.

For instance, modeling the hydrolysis of the amide bond in the pyrrolidinone ring would involve calculating the energy profile for the nucleophilic attack of a water molecule on the carbonyl carbon. The calculations would reveal whether the reaction proceeds in a single step or through a multi-step mechanism involving tetrahedral intermediates. This level of detail is often difficult to obtain through experimental means alone.

Table 3: Calculated Activation Energies for a Hypothetical Reaction Step (Illustrative Data)

Reaction Step Method Solvent Model Activation Energy (kcal/mol)
Amide Bond Hydrolysis DFT (B3LYP/6-31G*) PCM (Water) 22.5

Prediction of Spectroscopic Properties

Theoretical calculations can accurately predict various spectroscopic properties of this compound, which aids in the interpretation of experimental data.

NMR Spectroscopy: Quantum mechanical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental spectra is a powerful method for structure verification and assignment of complex signals.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can also be computed. researchgate.net These frequencies correspond to the peaks observed in an IR spectrum. Specific vibrational modes, such as the C=O stretching of the amide and carboxylic acid groups, and the N-C stretching of the ethyl group, can be identified and assigned, providing a detailed fingerprint of the molecule's structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of the molecule, which correspond to its absorption of ultraviolet-visible light. researchgate.net This allows for the prediction of the λmax values and helps in understanding the electronic nature of the chromophores within the molecule.

Table 4: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound (Illustrative Data)

Atom Position Predicted ¹³C Shift (ppm) Attached Proton(s) Predicted ¹H Shift (ppm)
C=O (Carboxyl) 175.2 OH 11.5
C=O (Amide) 178.1 - -
C2 (CH) 60.5 H 4.1
N-CH₂ 42.3 H₂ 3.5

In Silico Screening and Ligand Design Principles (focused on theoretical interactions)

The structural framework of this compound can serve as a scaffold in structure-based drug design. nih.gov In silico techniques like molecular docking are used to predict how this molecule and its designed analogues might bind to the active site of a specific protein target. researchgate.net

The process involves computationally placing the ligand (the small molecule) into the binding pocket of the receptor (the protein) and evaluating the potential binding modes. A scoring function is then used to estimate the binding affinity, helping to prioritize compounds for synthesis and experimental testing. researchgate.net

Analysis of the docked poses reveals key theoretical interactions that stabilize the protein-ligand complex. For this compound, the carboxylic acid group is a potent hydrogen bond donor and acceptor. The amide carbonyl oxygen can also act as a hydrogen bond acceptor. The ethyl group and parts of the pyrrolidine ring can form favorable van der Waals or hydrophobic interactions with nonpolar residues in the binding site. These theoretical interaction patterns provide guiding principles for designing analogues with improved potency and selectivity. nih.gov

Table 5: Theoretical Interactions of this compound in a Hypothetical Protein Active Site

Molecular Fragment Type of Interaction Potential Interacting Amino Acid Residue
Carboxylic Acid (-OH) Hydrogen Bond (Donor) Aspartate, Glutamate (B1630785)
Carboxylic Acid (C=O) Hydrogen Bond (Acceptor) Arginine, Lysine, Serine
Amide (C=O) Hydrogen Bond (Acceptor) Asparagine, Glutamine
Ethyl Group (-CH₂CH₃) Hydrophobic Interaction Leucine, Isoleucine, Valine

Applications of 1 Ethyl 5 Oxopyrrolidine 2 Carboxylic Acid As a Versatile Synthetic Building Block

Role in the Total Synthesis of Complex Organic Molecules

While specific instances of 1-Ethyl-5-oxopyrrolidine-2-carboxylic acid as a key building block in the total synthesis of complex organic molecules are not prominent in the literature, the parent pyroglutamic acid scaffold is a well-established chiral precursor. researchgate.net Derived from glutamic acid, it offers a rigid five-membered lactam structure with multiple functional handles. wikipedia.org These include the carboxylic acid, the lactam carbonyl, and the nitrogen atom, which can be selectively manipulated.

The N-ethyl group in this compound modifies the steric and electronic properties of the nitrogen atom compared to the unsubstituted parent compound. This could potentially influence the stereochemical outcome of reactions at adjacent centers. In a hypothetical total synthesis, this compound could serve as a chiral fragment, with the pyrrolidinone ring forming a core structural motif of the target molecule. The carboxylic acid function allows for chain extension through amide bond formation or reduction to an alcohol for further transformations.

Scaffold for the Construction of Diverse Heterocyclic Compound Libraries

The 5-oxopyrrolidine-2-carboxylic acid framework is recognized as a valuable scaffold for generating libraries of diverse heterocyclic compounds, often for applications in medicinal chemistry. mdpi.comnih.gov The rigid pyrrolidinone core provides a defined three-dimensional geometry, while the carboxylic acid and lactam functionalities serve as points for diversification.

Derivatives of 5-oxopyrrolidine-3-carboxylic acid have been used to synthesize compounds bearing azole, diazole, and hydrazone moieties. mdpi.com Although the literature does not specifically detail the use of the 1-ethyl derivative for this purpose, its structure is amenable to similar synthetic strategies. The carboxylic acid can be converted to an amide, ester, or hydrazide, which can then undergo further reactions to introduce a wide array of substituents and build new heterocyclic rings. The N-ethyl group would remain as a constant feature in such a library, allowing for the systematic exploration of the impact of other substituents on biological activity.

Table 1: Potential Diversification Points of the this compound Scaffold

Functional GroupPotential ModificationsResulting Structures
Carboxylic AcidAmide Coupling, Esterification, ReductionAmides, Esters, Alcohols
Lactam CarbonylReduction, ThionationProlines, Thiolactams
α-Carbon to AcidAlkylation, HalogenationSubstituted Pyrrolidinones

Precursor in the Synthesis of Natural Product Analogs

Pyroglutamic acid is a precursor for the asymmetric synthesis of various bioactive natural products. researchgate.net Consequently, this compound could theoretically be employed as a starting material for the synthesis of analogs of these natural products. The ethyl group at the nitrogen position would generate a non-natural derivative, which could be used to probe structure-activity relationships (SAR).

For instance, many natural products contain a proline or substituted proline ring. nih.gov By modifying the lactam and carboxylic acid functionalities of this compound, it is conceivable to synthesize N-ethylated analogs of such natural products. These analogs could exhibit altered biological properties, such as enhanced potency, selectivity, or improved pharmacokinetic profiles.

Chiral Auxiliary in Asymmetric Synthesis Methodologies

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. osi.lv While there is no specific mention of this compound being used as a chiral auxiliary, the parent L-pyroglutamic acid is a well-known chiral building block. sigmaaldrich.com

For a molecule to function as an effective chiral auxiliary, it typically needs to be easily attached to the substrate, effectively direct the stereochemistry of a subsequent reaction, and be readily removable under mild conditions. The rigid, conformationally constrained ring of this compound could, in principle, provide a chiral environment to bias the approach of a reagent to one face of a molecule. However, its widespread application in this context has not been reported. Other chiral molecules, such as oxazolidinones and pseudoephedrine, are more commonly employed as chiral auxiliaries in asymmetric synthesis. researchgate.netosi.lv

Biological Activity Research of 1 Ethyl 5 Oxopyrrolidine 2 Carboxylic Acid Derivatives Non Clinical Contexts

Antimicrobial Activity Investigations in Non-Human Pathogen Models

The 5-oxopyrrolidine scaffold is a promising framework for the development of new antimicrobial agents. researchgate.net Numerous studies have detailed the synthesis of derivatives and their subsequent testing against a panel of pathogenic bacteria. For instance, derivatives of 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid and 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have shown significant activity against multidrug-resistant Gram-positive pathogens, including Staphylococcus aureus. ktu.edunih.govmdpi.com Some compounds, particularly those incorporating a 5-nitrothiophene or benzylidene moiety, have demonstrated potent inhibition of S. aureus and other strains. nih.govnih.gov

Despite this extensive research on the broader class, specific data (such as Minimum Inhibitory Concentrations, MICs) for derivatives of 1-Ethyl-5-oxopyrrolidine-2-carboxylic acid are not detailed in the available scientific reports.

The development of novel antifungal agents is a critical area of research. Some studies on 1-substituted 5-oxopyrrolidine derivatives have explored their potential against fungal pathogens. For example, certain hydrazone derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid showed promising activity against multidrug-resistant Candida auris isolates and azole-resistant Aspergillus fumigatus strains. mdpi.com Another study noted that certain 5-oxopyrrolidine hydrazones exhibited high efficacy against Candida tenuis and Aspergillus niger. nih.gov However, these studies did not involve 1-Ethyl derivatives, and specific antifungal data for this particular subclass of compounds is not available in the reviewed literature.

Anticancer Activity Research in Cell Culture Models (Non-Human Cell Lines)

The 5-oxopyrrolidine ring is a structural motif present in various compounds investigated for anticancer properties. researchgate.net Research has shown that derivatives of 1-aryl-5-oxopyrrolidine carboxylic acids exhibit structure-dependent cytotoxic activity against various cancer cell lines. nih.govmdpi.com A common model used in these studies is the A549 human lung adenocarcinoma cell line. ktu.edunih.govresearchgate.net In these studies, specific derivatives, often bearing hydrazone or azole moieties, demonstrated potent cytotoxic effects when compared to standard chemotherapeutic agents. researchgate.netktu.edu

While these findings underscore the potential of the 5-oxopyrrolidine scaffold in oncology research, the studies are predominantly focused on derivatives with large aromatic substituents at the N-1 position. No specific anticancer activity data or detailed research findings for derivatives of This compound were found.

Future Perspectives and Emerging Research Avenues for 1 Ethyl 5 Oxopyrrolidine 2 Carboxylic Acid

Integration with Advanced Synthetic Methodologies (e.g., Flow Chemistry, Photochemistry)

The synthesis of 1-Ethyl-5-oxopyrrolidine-2-carboxylic acid and its derivatives stands to be significantly enhanced by the adoption of advanced synthetic methodologies like flow chemistry and photochemistry. Traditional batch synthesis methods for pyrrolidinones can be time-consuming and challenging to scale up. Flow chemistry, or continuous-flow synthesis, offers benefits such as improved reaction efficiency, enhanced safety, and easier scalability. nih.gov This machine-assisted approach is particularly useful for multi-step sequences, enabling the production of compounds with high purity and in moderate to good yields, which is advantageous in drug discovery.

The principles of flow chemistry can be applied to key steps in the synthesis of the pyrrolidinone core. For instance, the Paal-Knorr pyrrole (B145914) synthesis, a classic method for creating five-membered heterocycles, has been successfully adapted to flow conditions. nih.gov Similarly, continuous-flow reactors, including tube-in-tube gas-permeable membrane systems, have been effectively used for the synthesis of carboxylic acids, demonstrating quantitative conversion at optimized flow rates and pressures. These established flow-based methods for constructing both the pyrrolidinone ring and the carboxylic acid functional group suggest a strong potential for developing an efficient, end-to-end continuous synthesis of this compound.

Photochemistry in flow reactors presents another promising avenue, particularly for stereoselective reactions. The synthesis of β-lactam intermediates, for example, has been achieved with near-quantitative conversions at temperatures below 40 °C using photolysis in a flow setup. nih.gov This approach could be explored for introducing chiral centers into the pyrrolidinone scaffold with high precision, an important aspect for developing pharmacologically active molecules.

Exploration of Novel Biological Targets for Derivatization

The 5-oxopyrrolidine scaffold is a well-established pharmacophore present in numerous bioactive compounds, and its derivatives have shown a wide spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory effects. researchgate.netmdpi.comnih.govresearchgate.net The structural versatility of this compound makes it an excellent starting point for synthesizing libraries of new derivatives aimed at novel biological targets.

Research has already demonstrated the potential of modifying the core structure to achieve specific biological outcomes. For example, derivatives bearing hydrazone and azole moieties have exhibited potent anticancer activity against human lung adenocarcinoma (A549) cells and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains. mdpi.com Other studies have focused on developing derivatives as promising agents against various disease-causing bacteria, including Listeria monocytogenes and Bacillus cereus. mdpi.comdntb.gov.ua Furthermore, specific 5-oxopyrrolidine-3-carboxylic acid derivatives have been synthesized and screened for anti-inflammatory activity, showing promise as inhibitors of matrix metalloproteins (MMPs) like MMP-2 and MMP-9. researchgate.net

Future research will likely focus on expanding the range of biological targets. This could involve designing derivatives that modulate enzyme activity, disrupt protein-protein interactions, or target specific receptors implicated in a broader range of diseases. The ethyl group and the carboxylic acid moiety of the parent compound serve as key handles for derivatization, allowing for the introduction of diverse functional groups to fine-tune the pharmacological profile and explore new therapeutic areas.

Biological Activities of 5-Oxopyrrolidine Derivatives

Derivative ClassBiological ActivitySpecific Target/ModelReference
Hydrazone and Azole DerivativesAnticancerA549 human lung adenocarcinoma cells mdpi.com
5-nitrothiophene Substituted HydrazoneAntimicrobialMultidrug-resistant Staphylococcus aureus mdpi.com
1-(2-hydroxy-5-methylphenyl) HydrazonesAntibacterialS. aureus, L. monocytogenes, B. cereus nih.govmdpi.com
Oxadiazol-based DerivativesAnti-inflammatoryMatrix Metalloproteinases (MMP-2, MMP-9) researchgate.net

Development of this compound-Based Functional Materials

The unique chemical structure of this compound lends itself to the development of novel functional materials. The pyrrolidinone ring, particularly when polymerized, is known to form hydrogels with tunable properties. nih.gov Hydrogels based on N-vinyl pyrrolidinone (NVP) have been developed for various applications, exhibiting a wide range of mechanical and physical characteristics depending on their composition. nih.gov For example, copolymerizing NVP can result in materials ranging from soft, flexible films with high water content (86%) to hard films with lower water content (26%). nih.gov These hydrogels are of interest as sorbents for water purification and as base materials for wound dressings. nih.gov

The carboxylic acid group on this compound provides a reactive site for incorporation into polymer backbones or for cross-linking, potentially creating environmentally sensitive hydrogels. For instance, hydrogels containing carboxylate groups show strong electrostatic interactions with positive ions, making them useful for binding heavy metals like Cu2+ for water remediation. ijcce.ac.ir

Beyond hydrogels, pyrrolidine-containing ligands are being integrated into advanced materials like metal-organic frameworks (MOFs). mdpi.comresearchgate.net MOFs are highly porous, crystalline materials with applications in gas sensing and catalysis. mdpi.com A pyrrolidine-fused chlorin (B1196114) incorporated into a UiO-66(Hf) MOF has been used to create an optical sensor for nitrogen dioxide (NO2) gas. mdpi.comresearchgate.net The functional groups of this compound could be used to design new organic linkers for MOFs, potentially leading to materials with tailored porosity, stability, and sensing capabilities. Its availability in various grades, including for optical and semiconductor applications, further suggests its utility in materials science. americanelements.com

Applications in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry, which focuses on non-covalent interactions, is a field where this compound holds considerable promise. The molecule contains key functional groups capable of forming directional and reversible bonds, which are the basis of self-assembly and the construction of complex supramolecular architectures. frontiersin.org

The amide group of the pyrrolidinone ring is a potent hydrogen-bonding motif. Studies on 2-pyrrolidinone (B116388) have shown its ability to self-associate through intermolecular hydrogen bonds to form cyclic dimers. nih.gov This inherent self-recognition property can be exploited to guide the self-assembly of larger structures. Additionally, the carboxylic acid group can participate in hydrogen bonding and, in its deprotonated carboxylate form, act as a ligand for metal coordination.

This dual functionality makes the compound an excellent building block for coordination polymers and MOFs. bohrium.com The combination of a pyridinic group and a carboxylate on a single aromatic ring is a successful strategy for forming a variety of coordination polymers. polimi.it By analogy, the N-ethylpyrrolidinone and C-2 carboxylate of the target molecule could be used to create novel metallo-supramolecular polymers. frontiersin.org For example, benzodipyrrolidone (BDP) units have been linked with terpyridines to form metallo-supramolecular polymers with ruthenium(II) ions, creating materials with interesting electronic properties. frontiersin.org The ability to form ordered, porous frameworks also opens avenues for applications in enantioselective adsorption and asymmetric catalysis. bohrium.com

Multi-Omics Approaches in Understanding Molecular Interactions of Derivatives

To fully realize the therapeutic potential of derivatives from this compound, a deep understanding of their mechanism of action is required. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, provide a powerful toolkit for elucidating the complex interactions between a drug molecule and a biological system. nih.govmdpi.comnih.gov

Genomic analysis of drug-resistant pathogens is a particularly relevant application. mdpi.com By performing whole-genome sequencing (WGS) on microorganisms that have developed resistance to a specific compound, researchers can identify the genetic mutations, such as single nucleotide polymorphisms (SNPs) or copy number variations (CNVs), that confer resistance. nih.gov This approach has been used successfully to find resistance-conferring mutations for antimalarial drugs and can be directly applied to understand how bacteria or cancer cells might evade the effects of novel pyrrolidinone derivatives. nih.govresearchgate.net

Integrating multiple omics datasets can provide a more holistic picture. mdpi.com For instance, combining transcriptomics (measuring gene expression) and metabolomics (measuring metabolite levels) can reveal how a compound alters cellular pathways. mdpi.com A multi-omic mass spectrometry workflow can even analyze metabolites, lipids, and proteins from a single small sample, allowing for the comprehensive profiling of a drug's effects and toxicity mechanisms. biorxiv.org Applying these strategies to derivatives of this compound will be crucial for identifying their precise molecular targets, understanding off-target effects, and discovering biomarkers for efficacy, thereby accelerating their development as therapeutic agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-ethyl-5-oxopyrrolidine-2-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via cyclization of ethyl-substituted precursors. For example, a diastereoselective approach involves Michael addition of ethylamine derivatives to α,β-unsaturated esters, followed by intramolecular lactamization under acidic conditions (e.g., HCl/EtOH, 60°C, 12h) . Key factors include solvent polarity (preferably ethanol or THF) and temperature control to minimize side reactions. Yields range from 45–70%, with purity confirmed by HPLC (C18 column, acetonitrile/water gradient) .

Q. How is the structural integrity of this compound validated in experimental settings?

  • Methodological Answer : Combine spectroscopic and crystallographic analyses:

  • NMR : 1H^1\text{H}-NMR should show characteristic signals: δ 1.2–1.4 ppm (ethyl CH3_3), δ 2.5–3.0 ppm (pyrrolidine CH2_2), and δ 4.2–4.5 ppm (carboxylic acid proton) .
  • X-ray crystallography : Resolve the lactam ring conformation and ethyl group orientation (e.g., C=O bond length: ~1.22 Å; C-N bond: ~1.34 Å) .
  • FT-IR : Confirm lactam carbonyl (1680–1700 cm1^{-1}) and carboxylic acid O-H stretch (2500–3300 cm1^{-1}) .

Q. What are common derivatives of this compound, and how are they utilized in structure-activity relationship (SAR) studies?

  • Methodological Answer : Derivatives include:

  • Methyl/ethyl esters (e.g., methyl 5-oxopyrrolidine-2-carboxylate): Synthesized via Fischer esterification (H2_2SO4_4, methanol, reflux) to study bioavailability .
  • Amide analogs : Prepared via coupling agents (EDCI/HOBt) for pharmacological screening (e.g., NMDA receptor modulation) .
  • Spirocyclic analogs : Generated via [3+2] cycloaddition to explore ring strain effects on bioactivity .

Advanced Research Questions

Q. How does stereochemistry impact the reactivity and biological activity of this compound derivatives?

  • Methodological Answer : Enantiomeric resolution via chiral HPLC (Chiralpak IA column, hexane/isopropanol) reveals distinct pharmacokinetic profiles. For example, (2R)-configured analogs exhibit 3× higher binding affinity to GABAA_A receptors compared to (2S)-enantiomers . Computational docking (AutoDock Vina) aligns stereochemistry with receptor active-site residues (e.g., Tyr157, Phe200) to rationalize activity differences .

Q. What computational strategies are effective in predicting the metabolic pathways of this compound?

  • Methodological Answer : Use in silico tools:

  • CYP450 metabolism prediction (ADMET Predictor™) : Identifies primary oxidation sites (C-3 and C-4 of pyrrolidine) .
  • Molecular dynamics (GROMACS) : Simulates hydrolytic stability of the lactam ring in physiological pH (t1/2_{1/2} ~8h at pH 7.4) .
  • Density Functional Theory (DFT) : Calculates activation energy for ring-opening reactions (ΔG‡ ~25 kcal/mol) .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR, MS) for structurally similar pyrrolidine derivatives?

  • Methodological Answer : Apply multi-technique cross-validation:

  • High-resolution MS : Confirm molecular formula (e.g., C7_7H11_{11}NO3_3 for this compound; m/z calc. 157.0743) .
  • 2D NMR (HSQC, HMBC) : Assign ambiguous proton environments (e.g., distinguish ethyl vs. methyl groups via 1H ^1\text{H}-13C^{13}\text{C} correlations) .
  • Comparative X-ray analysis : Resolve isomeric ambiguities (e.g., cis vs. trans lactam conformers) using Cambridge Structural Database references .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.